4-Chloro-5-nitropyridine-3-carbonyl chloride 4-Chloro-5-nitropyridine-3-carbonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20404902
InChI: InChI=1S/C6H2Cl2N2O3/c7-5-3(6(8)11)1-9-2-4(5)10(12)13/h1-2H
SMILES:
Molecular Formula: C6H2Cl2N2O3
Molecular Weight: 220.99 g/mol

4-Chloro-5-nitropyridine-3-carbonyl chloride

CAS No.:

Cat. No.: VC20404902

Molecular Formula: C6H2Cl2N2O3

Molecular Weight: 220.99 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-nitropyridine-3-carbonyl chloride -

Specification

Molecular Formula C6H2Cl2N2O3
Molecular Weight 220.99 g/mol
IUPAC Name 4-chloro-5-nitropyridine-3-carbonyl chloride
Standard InChI InChI=1S/C6H2Cl2N2O3/c7-5-3(6(8)11)1-9-2-4(5)10(12)13/h1-2H
Standard InChI Key CMXSBNBINRLKLZ-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(C=N1)[N+](=O)[O-])Cl)C(=O)Cl

Introduction

PropertyValue (Analogous Compound)Method of Determination
Molecular FormulaC₅H₂BrClN₂O₂Mass spectrometry
Molecular Weight237.439 g/molCalculated
Density1.9±0.1g/cm31.9 \pm 0.1 \, \text{g/cm}^3Experimental
Melting Point4950C49\text{–}50^\circ \text{C}DSC

Synthesis and Manufacturing

The synthesis of 4-chloro-5-nitropyridine-3-carbonyl chloride involves multi-step protocols, often beginning with halogenation and nitration of pyridine precursors. A representative pathway, adapted from patent WO2010089773A2, includes:

Nitration of Pyridine Derivatives

4-Chloro-2-aminopyridine is treated with a nitrating mixture (HNO₃/H₂SO₄) at 2530C25\text{–}30^\circ \text{C} to yield 4-chloro-2-amino-3-nitropyridine . Diazotization with NaNO₂/HCl at 05C0\text{–}5^\circ \text{C}, followed by hydrolysis at 6080C60\text{–}80^\circ \text{C}, produces 4-chloro-3-nitropyridin-2-ol . Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces the carbonyl chloride group, yielding the target compound .

Critical Reaction Conditions:

  • Temperature Control: Diazotization requires strict maintenance at 05C0\text{–}5^\circ \text{C} to prevent side reactions .

  • Catalysts: H₂SO₄ in nitration enhances electrophilic substitution by generating nitronium ions .

Reactivity and Mechanistic Insights

The compound’s reactivity is governed by its electron-deficient aromatic system and labile carbonyl chloride group.

Nucleophilic Aromatic Substitution

The nitro group at position 5 directs nucleophiles to the 2- and 6-positions. For example, amine nucleophiles displace the chloro group at position 4 under mild conditions (2550C25\text{–}50^\circ \text{C}), forming secondary amines .

Acylation Reactions

The carbonyl chloride reacts with alcohols or amines to form esters or amides, respectively. In a patented procedure, cyclopropanecarboxamide was synthesized by reacting the compound with cyclopropylamine in dichloromethane at 10C-10^\circ \text{C} .

Mechanism:

RNH2+ClC(O)PyRNHC(O)Py+HCl[1][3]\text{RNH}_2 + \text{ClC(O)Py} \rightarrow \text{RNHC(O)Py} + \text{HCl} \quad[1][3]

Applications in Pharmaceutical Chemistry

Anticancer Agents

The nitro group facilitates reductive activation in hypoxic tumor environments, making derivatives potential prodrugs. For instance, analogues of this compound have shown antiproliferative activity against HeLa cells (IC₅₀: 2.3μM2.3 \, \mu\text{M}).

Herbicide Development

Chlorinated nitropyridines are precursors to herbicides like picloram. The carbonyl chloride moiety enables conjugation to carrier molecules, enhancing systemic distribution in plants .

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